molecular formula C14H26N2O2 B13928797 Ethyl[4,4']bipiperidinyl-1-yl-acetate CAS No. 686298-30-6

Ethyl[4,4']bipiperidinyl-1-yl-acetate

Cat. No.: B13928797
CAS No.: 686298-30-6
M. Wt: 254.37 g/mol
InChI Key: KKOIZINMLZXJKJ-UHFFFAOYSA-N
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Description

Ethyl[4,4']bipiperidinyl-1-yl-acetate is a bicyclic piperidine derivative characterized by two piperidine rings connected at their 4-positions (forming a bipiperidinyl scaffold) and an ethyl acetate functional group attached to one nitrogen atom.

Properties

CAS No.

686298-30-6

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

ethyl 2-(4-piperidin-4-ylpiperidin-1-yl)acetate

InChI

InChI=1S/C14H26N2O2/c1-2-18-14(17)11-16-9-5-13(6-10-16)12-3-7-15-8-4-12/h12-13,15H,2-11H2,1H3

InChI Key

KKOIZINMLZXJKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CCC(CC1)C2CCNCC2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally involves the construction of the bipiperidinyl scaffold followed by esterification or introduction of the ethyl acetate side chain. The synthetic routes vary but often include:

  • Cyclization reactions to form piperidine rings
  • Functional group transformations on nitrogen atoms
  • Esterification or acylation steps to introduce the ethyl acetate moiety

Synthesis via Cyclization and N-Substitution (Based on Patent CN101525313A)

A notable method involves a one-step cyclization reaction of compounds bearing active methylene groups and N-substituted diethanolamine diphenyl sulfonate in the presence of sodium hydride. This method yields 4-substituted and N-substituted ethyl 4-piperidinecarboxylate derivatives, which are structurally related to this compound.

Procedure Highlights:

  • Sodium hydride (80% content) is suspended in anhydrous tetrahydrofuran (THF).
  • Methyl acetoacetate is added dropwise under reflux, forming methyl acetoacetate sodium salt.
  • N-benzenesulfonyl diethanolamine ester is added, and the mixture refluxes for approximately 12 hours.
  • After cooling, the reaction mixture is worked up by removing THF under reduced pressure, followed by ethyl acetate extraction.
  • Purification by silica gel column chromatography yields the desired piperidine ester product with a yield of approximately 75%.

Analytical Data:

Parameter Result
Product Appearance White needle-like crystals
Melting Point 51–52 °C
TLC Rf 0.65 (ethyl acetate:sherwood oil = 2:1)
Mass Spectrometry (MS) m/z 340 [M+1]+, 294 [M-OC2H5]+, 198 [M-SO2Ph]+
^1H-NMR (CDCl3) δ 7.52–7.76 (m, 5H, Ph), 4.1 (q, 2H, CH3CH2O), 1.2 (t, 3H, CH3), 2.12 (s, CH3CO), 3.3–2.0 (m, piperidine protons)
IR Spectrum 1712 cm^-1, 1740 cm^-1 (carbonyl groups)

This method is advantageous due to its simplicity, mild conditions, and relatively high yield, making it suitable for both laboratory and industrial scale synthesis.

Synthesis from Protected Bipiperidine Intermediates (Based on Chemical Book Sources)

Another approach involves the synthesis of ethyl [1,4'-bipiperidine]-4-carboxylate starting from protected bipiperidine derivatives such as 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)-4-ethylpiperidine-4-carboxylic acid. The key steps include:

  • Treatment of the protected bipiperidine dicarboxylate with hydrogen chloride in ethyl acetate at room temperature for 3 hours.
  • Concentration under reduced pressure to yield the crude hydrochloride salt of the ethyl bipiperidine carboxylate.

This method provides a straightforward deprotection and ester formation route with good yields, facilitating access to the target compound or its close analogs.

Related Synthetic Routes via Oxirane Ring Opening and N-Alkylation (Based on PMC Article)

Although focused on related bipiperidinyl derivatives, the synthesis involving oxirane ring opening followed by N-alkylation provides insight into functionalization strategies applicable to this compound:

  • Starting from 1,2,3,6-tetrahydropyridine, the secondary amine is protected with benzoyl chloride.
  • Epoxidation with meta-chloroperoxybenzoic acid (m-CPBA) yields an epoxide intermediate.
  • The epoxide is opened by reaction with substituted 4-benzoylpiperidine hydrochloride salts in ethanol with triethylamine, producing tertiary amino alcohol intermediates.
  • Acetylation of hydroxyl groups facilitates chromatographic separation.
  • Subsequent hydrolysis under acidic conditions removes protecting groups, yielding key bipiperidinyl intermediates.
  • Final N-alkylation with substituted benzyl halides affords target compounds with varied biological activities.

This sequence, although more complex, demonstrates the versatility of bipiperidinyl scaffold functionalization and may be adapted for ethyl acetate substitution.

Data Tables Summarizing Key Preparation Outcomes

Method Key Reagents/Conditions Yield (%) Product Form Notes
Sodium hydride cyclization with N-benzenesulfonyl diethanolamine ester Sodium hydride, methyl acetoacetate, THF, reflux 12 h 75 White needle-like crystals Simple, high yield, suitable for scale
Deprotection of tert-butoxycarbonyl bipiperidine dicarboxylate HCl in ethyl acetate, RT, 3 h Not specified (high) White solid (HCl salt) Straightforward deprotection and ester formation
Oxirane ring opening and N-alkylation m-CPBA epoxidation, triethylamine, substituted benzyl halides 34–84 Various substituted bipiperidinyl derivatives Complex, allows functional diversity

Research Outcomes and Analysis

  • The sodium hydride-mediated cyclization method provides a robust and efficient route to ethyl 4-piperidinecarboxylate derivatives, which are closely related to this compound, with good yields and purity.
  • The deprotection and esterification route from protected bipiperidine derivatives is practical for synthesizing bipiperidinyl esters under mild conditions.
  • Functionalization via epoxide intermediates and subsequent N-alkylation expands the chemical space of bipiperidinyl compounds, enabling the synthesis of analogs with potentially enhanced biological activities.
  • Analytical characterizations such as NMR, MS, IR, and TLC confirm the structural integrity and purity of synthesized compounds across methods.
  • The choice of method depends on the desired substitution pattern, scale, and available starting materials.

Chemical Reactions Analysis

Ethyl[4,4’]bipiperidinyl-1-yl-acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions include N-oxides, reduced derivatives, and substituted piperidine compounds.

Mechanism of Action

The mechanism of action of Ethyl[4,4’]bipiperidinyl-1-yl-acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes. For example, it may act as an inhibitor of peptidyl-prolyl cis-trans isomerase, affecting protein folding and function . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 2-(piperidin-4-yl)acetate

  • Structure: A monocyclic piperidine derivative with an ethyl acetate group at the 4-position.
  • Key Properties: Molecular weight: 171.24 g/mol Log P (octanol-water partition coefficient): 0.82 Aqueous solubility (Log S): -0.75 Bioavailability score: 0.55 (moderate GI absorption) .
  • Synthesis: Prepared via coupling reactions using reagents like cesium carbonate and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
  • Applications : Used as an intermediate in drug discovery, particularly for CNS-targeting molecules due to its ability to cross the blood-brain barrier (BBB permeability: Yes) .

Diethyl 1-benzylpiperidine-4,4-diacetate

  • Structure : Features a single piperidine ring with two ethyl acetate groups at the 4-position and a benzyl substituent on the nitrogen.
  • Key Properties: Molecular formula: C₂₁H₂₉NO₄ Pharmacological relevance: Reported in medicinal chemistry studies for its role in synthesizing ligands with affinity for adrenergic or opioid receptors .
  • Synthesis : Involves alkylation of piperidine with benzyl groups and subsequent esterification .

However, the absence of a benzyl moiety may decrease lipophilicity, affecting membrane permeability.

2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives

  • Structure : Piperidine derivatives with four methyl groups at the 2- and 6-positions and variable alkyl esters (e.g., methyl, propyl, butyl) at the 4-position .
  • Key Properties :
    • Enhanced steric hindrance due to methyl groups, improving thermal stability.
    • Applications: Used as light stabilizers in polymers and as intermediates in agrochemical synthesis .

Comparison : Ethyl[4,4']bipiperidinyl-1-yl-acetate lacks methyl substituents, which may reduce steric protection but increase flexibility for interactions in biological systems.

Data Table: Comparative Analysis of Key Compounds

Property This compound (Predicted) Ethyl 2-(piperidin-4-yl)acetate Diethyl 1-benzylpiperidine-4,4-diacetate
Molecular Weight (g/mol) ~250–300 (estimated) 171.24 367.47
Log P ~1.5–2.0 0.82 ~3.0 (benzyl increases lipophilicity)
Bioavailability Moderate (BBB permeability likely) 0.55 Low (due to high molecular weight)
Synthetic Complexity High (bicyclic system) Moderate High (benzyl protection required)
Therapeutic Potential CNS disorders, enzyme inhibition Intermediate for drug discovery Adrenergic/opioid receptor modulation

Research Findings and Implications

  • Structural Rigidity : The bipiperidinyl scaffold enhances conformational stability, making this compound a promising candidate for targeting rigid binding pockets in enzymes or receptors.
  • Solubility Challenges: Predicted lower aqueous solubility compared to monocyclic analogs may necessitate formulation optimization (e.g., salt formation or prodrug strategies).
  • Synthetic Routes : Likely requires advanced coupling techniques (e.g., Buchwald-Hartwig amination) to assemble the bipiperidinyl core, as seen in related bicyclic systems .

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